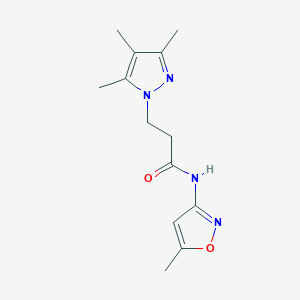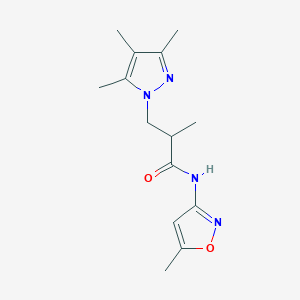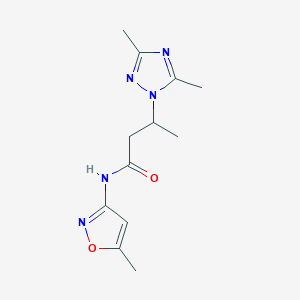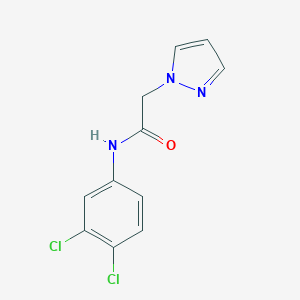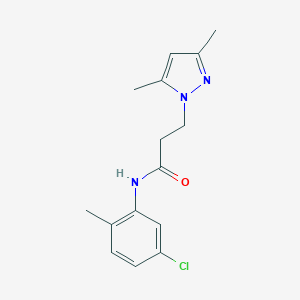
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as APTR, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. APTR belongs to the class of compounds known as triazole derivatives, which have been reported to exhibit a wide range of biological activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is not fully understood. However, several studies have suggested that N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide exerts its biological and pharmacological effects by inhibiting various enzymes and signaling pathways. For example, N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been reported to exhibit several biochemical and physiological effects. For example, N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide in lab experiments is its potent biological and pharmacological activities. N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been reported to exhibit potent antimicrobial, anticancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of new drugs. Another advantage of using N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is its relatively low toxicity, which makes it a safer alternative to other compounds with similar activities.
One of the limitations of using N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the long-term effects of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide on human health, which makes it difficult to assess its safety for human use.
Future Directions
There are several future directions for the research on N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. One direction is to investigate the potential of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a treatment for infectious diseases such as tuberculosis and malaria. Another direction is to explore the use of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide in combination with other drugs for the treatment of cancer. Furthermore, future studies could investigate the potential of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, more research is needed to assess the safety and efficacy of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide for human use.
Synthesis Methods
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can be synthesized using a variety of methods, including the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate, followed by the reaction with 1,2,4-triazole-3-thiol. Another method involves the reaction of 4-acetylphenylhydrazine with ethyl cyanoacetate, followed by the reaction with 1,2,4-triazole-3-thiol. Both methods have been reported to yield good results with high purity.
Scientific Research Applications
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its potential biological and pharmacological activities. Several studies have reported that N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide exhibits potent antimicrobial activity against a wide range of bacteria and fungi. N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(4-acetylphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10(18)11-2-4-12(5-3-11)16-13(19)6-7-17-9-14-8-15-17/h2-5,8-9H,6-7H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRKVKJSSKEJIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

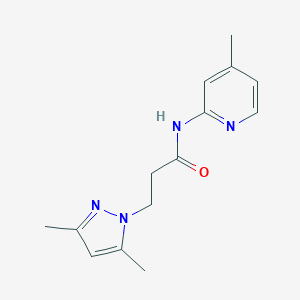

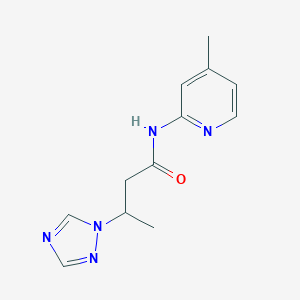
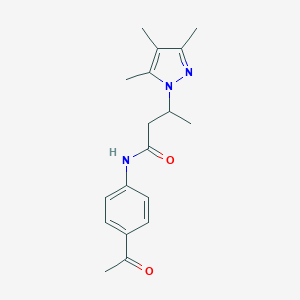


![N-[4-(acetylamino)phenyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B497129.png)
